(2S)-2-Hydroxy-1-propyl Methanesulfonate
Overview
Description
(2S)-2-Hydroxy-1-propyl Methanesulfonate is an organic compound with the molecular formula C4H10O4S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-hydroxypropyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate typically involves the reaction of methanesulfonic acid with (S)-propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3SO3H+(S)-CH2CH(O)CH3→(2S)-CH3SO3CH2CH(OH)CH3
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methanesulfonic acid and (S)-propylene oxide are mixed in precise stoichiometric ratios. The reaction is typically catalyzed by a strong acid catalyst, and the temperature is maintained at an optimal level to maximize yield and purity. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Hydroxy-1-propyl Methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Alcohols or other reduced compounds.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Hydroxy-1-propyl Methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-1-propyl Methanesulfonate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and function in various pathways.
Comparison with Similar Compounds
Methanesulfonic acid: The parent compound, known for its strong acidity and use in various chemical processes.
Ethanesulfonic acid: Similar in structure but with an ethyl group instead of a propyl group.
Propane-1-sulfonic acid: Another sulfonic acid derivative with a different alkyl group.
Uniqueness: (2S)-2-Hydroxy-1-propyl Methanesulfonate is unique due to the presence of the 2-hydroxypropyl group, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. Its stereochemistry also plays a crucial role in its interactions and applications.
Properties
IUPAC Name |
[(2S)-2-hydroxypropyl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQAPCVWBGOGEW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550106 | |
Record name | (2S)-2-Hydroxypropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262423-83-6 | |
Record name | 1,2-Propanediol, 1-methanesulfonate, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262423-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Hydroxypropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.